![molecular formula C19H15NO6 B405195 (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group and a 2-nitrobenzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity. The methoxy groups can also participate in hydrogen bonding or hydrophobic interactions with target molecules.
相似化合物的比较
Similar Compounds
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-thioxo-4-thiazolidinone
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-imino-4-thiazolidinone
- 5-(3,4-Dimethoxy-phenyl)-3-(2-nitrobenzylidene)-2-oxo-4-thiazolidinone
Uniqueness
Compared to similar compounds, (3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one is unique due to its furanone core structure. This core imparts distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications. The presence of both methoxy and nitro groups also provides multiple sites for chemical modification, enhancing its versatility as a synthetic intermediate.
属性
分子式 |
C19H15NO6 |
|---|---|
分子量 |
353.3g/mol |
IUPAC 名称 |
(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]furan-2-one |
InChI |
InChI=1S/C19H15NO6/c1-24-16-8-7-13(10-18(16)25-2)17-11-14(19(21)26-17)9-12-5-3-4-6-15(12)20(22)23/h3-11H,1-2H3/b14-9- |
InChI 键 |
HWQMWJKURDXQBZ-ZROIWOOFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2)OC |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


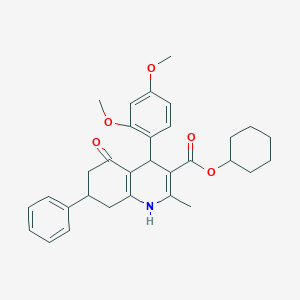
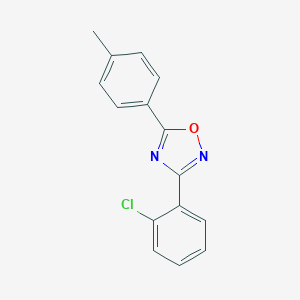
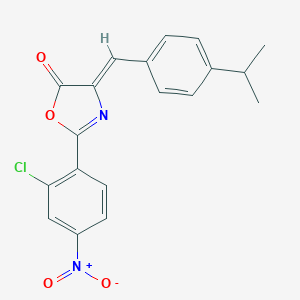
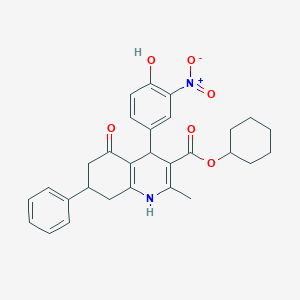

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{2-chloro-4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B405118.png)
![4-[(2-(2-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405119.png)
![2-ethoxy-4-[(2-(2-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405122.png)
![Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B405124.png)
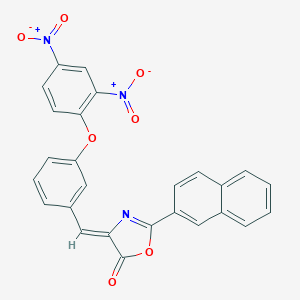
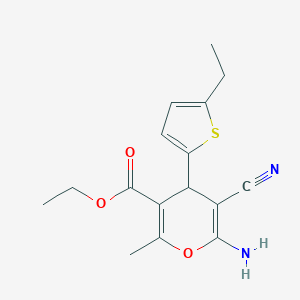
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,5,6-trimethyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B405130.png)
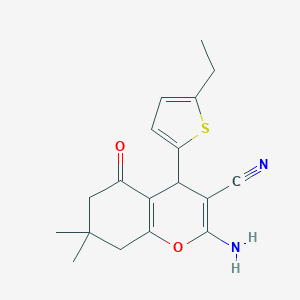
![2-Amino-4-(4-bromo-5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B405134.png)
